molecular formula C6H4FIO B3058498 2-Fluoro-3-iodophenol CAS No. 897957-00-5

2-Fluoro-3-iodophenol

Cat. No.: B3058498
CAS No.: 897957-00-5
M. Wt: 238.00
InChI Key: SREOHDAFLRMPKV-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodophenol (CAS: 897957-00-5) is a halogenated phenolic compound with the molecular formula C₆H₄FIO, featuring a fluorine substituent at position 2 and an iodine substituent at position 3 on the aromatic ring. This compound is characterized by its molecular weight of 238.0 g/mol (calculated) and a purity of 96% as reported in commercial sources . The iodine atom, in particular, offers opportunities for further functionalization via cross-coupling reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-fluoro-3-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREOHDAFLRMPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680254
Record name 2-Fluoro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897957-00-5
Record name 2-Fluoro-3-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897957-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodophenol typically involves halogenation reactions. One common method is the iodination of 2-fluorophenol using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must be optimized for yield and purity, often requiring precise control of reaction conditions and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 2-fluoro-3-aminophenol when using ammonia.

    Oxidation: Formation of 2-fluoro-3-iodoquinone.

    Reduction: Formation of 2-fluoro-3-iodocyclohexanol.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodophenol depends on its specific application:

Comparison with Similar Compounds

2-Fluorophenol (CAS: 367-12-4)

  • Molecular Formula : C₆H₅FO
  • Molecular Weight : 112.1 g/mol
  • Key Differences : Lacks the iodine substituent, resulting in lower molecular weight and reduced steric bulk. The absence of iodine limits its utility in reactions requiring heavy halogen participation (e.g., Suzuki coupling). Its acidity is influenced solely by the fluorine atom, which is less polarizable than iodine .

3-Chloro-2-fluoro-5-iodophenol (CAS: Not specified)

  • Molecular Formula : C₆H₃ClFIO
  • Molecular Weight : 272.4 g/mol (calculated)
  • Key Differences: Incorporates chlorine at position 3, fluorine at 2, and iodine at 5. The trifunctional halogenation enhances electron-withdrawing effects, likely increasing phenolic acidity compared to 2-Fluoro-3-iodophenol.
Compound Molecular Formula Molecular Weight (g/mol) Purity (%) Hazard Profile
This compound C₆H₄FIO 238.0 96 Not specified
2-Fluorophenol C₆H₅FO 112.1 - -
3-Chloro-2-fluoro-5-iodophenol C₆H₃ClFIO 272.4 95 H315, H319, H335

Methyl-Substituted Phenols

3-Fluoro-2-methylphenol (CAS: Not specified)

  • Molecular Formula : C₇H₇FO
  • Molecular Weight : 126.1 g/mol
  • Key Differences: A methyl group at position 2 introduces steric hindrance, reducing reactivity in substitution reactions. The methyl group’s electron-donating effect decreases phenolic acidity compared to halogenated analogs. This compound is more suited for applications requiring steric bulk rather than electronic activation .

2-Fluoro-5-iodo-4-methylphenol (CAS: 1823935-35-8)

  • Molecular Formula : C₇H₆FIO
  • Molecular Weight : 252.0 g/mol (calculated)
  • Its purity is listed at 95%, slightly lower than this compound .

Methanol Derivatives

(2-Fluoro-4-iodophenyl)methanol (CAS: 1039646-78-0)

  • Molecular Formula : C₇H₆FIO
  • Molecular Weight : 252.0 g/mol (calculated)
  • Key Differences: Replaces the phenolic hydroxyl group with a methanol moiety, reducing acidity and altering solubility. This derivative is less reactive in electrophilic aromatic substitution but may serve as a precursor for ether or ester syntheses .

(2-Chloro-4-fluoro-3-iodophenyl)methanol (CAS: 2385245-26-9)

  • Molecular Formula : C₇H₅ClFIO
  • Molecular Weight : 286.5 g/mol (calculated)
  • Key Differences: Combines chlorine, fluorine, and iodine substituents with a methanol group.

Biological Activity

2-Fluoro-3-iodophenol is an organic compound with significant potential in biological applications, particularly due to its unique halogenation pattern. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine and iodine atoms attached to a phenolic structure. The molecular formula is C6H4FIOC_6H_4FIO. The positioning of these halogens influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with cellular targets through:

  • Halogen Bonding : The presence of halogens allows for specific interactions with enzymes and receptors, potentially modulating their activity.
  • Hydrogen Bonding : This contributes to the compound's ability to affect cellular signaling pathways and enzyme kinetics.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of antibacterial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its unique structure allows it to interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds highlights its unique advantages:

CompoundBiological ActivityNotable Features
2-Fluoro-4-iodophenolModerate antimicrobialDifferent position of halogens
2-Fluoro-3-chlorophenolLower anticancer activityChlorine instead of iodine
2-Fluoro-3-bromophenolLimited biological activityBromine's larger atomic size affects reactivity

The positioning of the fluorine and iodine atoms in this compound enhances its solubility and reactivity compared to its analogs, making it suitable for specific applications in medicinal chemistry.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
  • Anticancer Activity : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, including breast and prostate cancers. Further investigations are needed to elucidate the precise mechanisms involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-iodophenol
Reactant of Route 2
2-Fluoro-3-iodophenol

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